molecular formula C9H9BF3KO2 B1456666 Potassium (3-(ethoxycarbonyl)phenyl)trifluoroborate CAS No. 1412414-43-7

Potassium (3-(ethoxycarbonyl)phenyl)trifluoroborate

Cat. No. B1456666
CAS RN: 1412414-43-7
M. Wt: 256.07 g/mol
InChI Key: XRLYCQQUJRHVGM-UHFFFAOYSA-N
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Description

Potassium (3-(ethoxycarbonyl)phenyl)trifluoroborate (PEPT) is a potassium salt of a trifluoroborate ester of 3-(ethoxycarbonyl)phenol, an aromatic compound. PEPT is a versatile reagent used in organic synthesis and research applications. It is a colorless, water-soluble solid that is stable under normal conditions. It is used in a variety of reactions, such as the synthesis of aryl halides and the deprotection of silyl ethers. It is also used in the synthesis of pharmaceuticals, agrochemicals, and in the preparation of functionalized heterocycles.

Scientific Research Applications

Cross-Coupling Reactions

Potassium trifluoroborates are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters . They are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions . They are present as reagents in a vast array of C–C bond forming reactions .

Epoxidation of C=C Bonds

The epoxidation of C=C bonds in unsaturated alkyl- or aryltrifluoroborates proceeds with full conversion and selectivity, avoiding degradation of the boron functionality .

Enantioselective Synthesis of α-Amino Esters

Enantioselective synthesis of α-amino esters have been achieved through the Petasis borono-Mannich multicomponent reaction using ®-BINOL-derived catalysts with stable heteroaryl and alkenyl trifluoroborate salts under mild conditions . The reaction provides direct access to optically active α-amino esters with moderate to good yields and enantioselectivities .

Acid-Promoted Petasis Borono-Mannich Reactions

Acid-promoted addition of organotrifluoroborate salts to imines and enamines with the elimination of pendant heteroatom on the iminium intermediate .

Catalytic Asymmetric Petasis Borono-Mannich Reactions

Catalytic asymmetric Petasis borono-Mannich reactions of boronate esters . This reaction provides direct access to induce the enantioenriched α-amino esters by employing alkenyl boronates and biphenol-derived catalysts .

Diastereoselective Petasis Borono-Mannich Reaction

Catalytic diastereoselective Petasis borono-Mannich reaction of α-hydroxyaldehydes with secondary amines . This reaction system provides a method for the synthesis of α-amino esters with modest enantioselectivity .

Mechanism of Action

properties

IUPAC Name

potassium;(3-ethoxycarbonylphenyl)-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BF3O2.K/c1-2-15-9(14)7-4-3-5-8(6-7)10(11,12)13;/h3-6H,2H2,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRLYCQQUJRHVGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=CC=C1)C(=O)OCC)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BF3KO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium (3-(ethoxycarbonyl)phenyl)trifluoroborate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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